Ex26

GPCR Pharmacology Immunology Sphingolipid Signaling

Ex26 (S1P1-IN-Ex26) is the definitive peripherally-restricted S1P1 antagonist for researchers requiring clean, interpretable data. With >3,000-fold selectivity over S1P2–S1P5 and a pure antagonist mechanism—unlike agonists such as FTY720—Ex26 eliminates confounding off-target effects on endothelial barrier function, vascular tone, and immune activation. It has proven efficacy in MOG-induced EAE models and disrupts the SR-B1–S1PR1 interaction critical in atherosclerosis. For lymphocyte trafficking studies, pDC IFN-α modulation, or S1P1-specific vascular biology, Ex26 is the only tool that guarantees isolated target engagement. ≥98% purity guaranteed.

Molecular Formula C28H28ClFN2O3
Molecular Weight 495.0 g/mol
CAS No. 1233332-37-0
Cat. No. B610625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEx26
CAS1233332-37-0
SynonymsS1P1-IN-Ex26
Molecular FormulaC28H28ClFN2O3
Molecular Weight495.0 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1C(=O)NC2(CC2)C(=O)O)C)C3=C(C=CC(=C3)NC(C)C4=CC(=C(C=C4)Cl)C)F
InChIInChI=1S/C28H28ClFN2O3/c1-15-11-19(5-7-23(15)29)18(4)31-21-6-8-24(30)22(14-21)20-12-16(2)25(17(3)13-20)26(33)32-28(9-10-28)27(34)35/h5-8,11-14,18,31H,9-10H2,1-4H3,(H,32,33)(H,34,35)
InChIKeyYVHNBORUVLWCKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ex26 (CAS 1233332-37-0): High-Purity S1P1 Antagonist for Immunology and Neuroinflammation Research


Ex26 (also referred to as S1P1-IN-Ex26) is a synthetic biphenylcarboxamide derivative characterized as a peripherally-restricted, potent, and highly subtype-selective antagonist of the sphingosine-1-phosphate receptor 1 (S1P1). It functions by binding to S1P1 and inhibiting downstream signaling pathways, thereby modulating lymphocyte trafficking and vascular stability. [1] With a reported molecular weight of 494.98 Da, the compound is supplied as a solid with a purity of ≥98% as verified by HPLC.

The Necessity of Ex26 Over Non-Selective S1P1 Modulators


While multiple compounds target the S1P1 receptor, substituting Ex26 with a less selective antagonist or agonist carries significant risk of confounding experimental results. Many in-class S1P1 modulators exhibit off-target activity at other S1P receptor subtypes (S1P2-S1P5) or possess different pharmacodynamic profiles (e.g., agonist vs. antagonist activity, CNS penetration). [1] Such off-target effects can independently influence cellular processes like endothelial barrier function, vascular tone, and immune cell activation, obscuring the interpretation of S1P1-specific signaling events. [2] Therefore, for research requiring the isolated interrogation of S1P1 function, particularly in peripheral immune cell trafficking models, the extreme selectivity and defined antagonism of Ex26 are not merely advantageous but essential for generating clean, interpretable data.

Quantitative Differentiation: Ex26 vs. Key S1P1 Comparators


Potency and Selectivity: Ex26 vs. W146 (S1P1 Antagonist)

Ex26 demonstrates a 428-fold greater potency for the human S1P1 receptor compared to the common antagonist W146. This translates to a significantly lower required working concentration to achieve complete receptor blockade, reducing potential for off-target or solvent-related artifacts. The selectivity window of >3,000-fold over other S1P receptor subtypes for Ex26 is also a key differentiator, though selectivity data for W146 against all subtypes is less consistently reported.

GPCR Pharmacology Immunology Sphingolipid Signaling

Selectivity Margin: Ex26 vs. FTY720 (Fingolimod)

Ex26 is a pure S1P1 antagonist with >3,000-fold selectivity over S1P2-5. In contrast, FTY720 (fingolimod), a widely used S1P modulator, is a prodrug that, upon phosphorylation, acts as a non-selective agonist for S1P1, S1P3, S1P4, and S1P5 (reported IC50 values of 2.1, 5.9, 23, and 2.2 nM, respectively). [1] This pan-agonist activity of FTY720 activates multiple downstream signaling pathways, confounding studies of S1P1-specific function. Ex26's mechanism as a pure antagonist also prevents the confounding factor of receptor desensitization that occurs with prolonged FTY720 exposure, providing a cleaner tool for mechanistic studies.

Immunology Multiple Sclerosis Models Receptor Selectivity

In Vivo Lymphocyte Sequestration Potency: Ex26 vs. SEW2871 (S1P1 Agonist)

Ex26 potently induces lymphocyte sequestration in mice, a hallmark of S1P1 modulation, with a reported ED50 of 0.06 mg/kg following intraperitoneal administration. [1] This functional in vivo potency is a critical benchmark. While direct ED50 values for lymphocyte sequestration with the S1P1 agonist SEW2871 are less commonly reported, its in vitro potency (EC50 = 13.8 nM) suggests that higher doses may be required to achieve comparable in vivo effects. Ex26's high in vivo potency allows for lower dosing, which can improve tolerability and reduce the risk of off-target effects in long-term studies.

In Vivo Pharmacology Immunology Lymphocyte Trafficking

Mechanistic Differentiation: Disruption of SR-B1/S1PR1 Complexes by Ex26

Ex26 exhibits a unique functional property not shared by all S1P1 modulators: it disrupts the ligand-dependent interaction between S1PR1 and the scavenger receptor SR-B1. [1] This was demonstrated in primary macrophages where treatment with Ex26 (10 μM) for 60 minutes significantly inhibited the formation of SR-B1/S1PR1 complexes, as measured by proximity ligation assay (PLA). [1] Importantly, this effect was replicated in vivo, where a 12-hour treatment with Ex26 disrupted the SR-B1/S1PR1 interaction within atherosclerotic plaques in a mouse model of atherosclerosis. [2] This specific disruption of a protein-protein interaction represents a pharmacodynamic marker that can be used to confirm target engagement and downstream signaling effects distinct from simple receptor antagonism.

Atherosclerosis Lipoprotein Signaling Vascular Biology

Defined Research Applications for Ex26 (CAS 1233332-37-0)


Validation of S1P1-Specific Lymphocyte Sequestration in Murine Models

Due to its high in vivo potency (ED50 = 0.06 mg/kg, i.p.) and extreme selectivity for S1P1 over other S1P receptor subtypes, Ex26 is the optimal tool for studies requiring the isolation of S1P1-mediated effects on lymphocyte trafficking. [1] It can be used to induce robust, dose-dependent lymphopenia in mice, allowing for the study of immune cell egress from lymphoid organs without confounding activation of S1P3, S1P4, or S1P5. [2]

Investigating S1P1 Antagonism in Experimental Autoimmune Encephalomyelitis (EAE) Studies

Ex26 is validated to reduce disease severity in the myelin oligodendrocyte glycoprotein (MOG)-induced mouse model of EAE, a standard model for multiple sclerosis. [1] Its use as a pure antagonist provides a crucial tool for dissecting the therapeutic mechanism of S1P1 blockade, distinct from the agonist-induced receptor internalization caused by clinical compounds like FTY720. This allows researchers to directly compare the therapeutic potential and mechanisms of S1P1 antagonism versus functional agonism. [2]

Deciphering S1P1/SR-B1 Crosstalk in Macrophages and Atherosclerotic Plaques

The unique ability of Ex26 to disrupt the ligand-dependent interaction between SR-B1 and S1PR1 makes it an indispensable chemical probe for vascular biology and atherosclerosis research. [1] Researchers can use Ex26 to interrogate the functional consequences of this specific protein complex in HDL signaling, cholesterol efflux, and plaque inflammation, both in vitro (e.g., in primary macrophages) and in vivo. [2]

S1P1-Specific Antagonism in Plasmacytoid Dendritic Cell (pDC) Studies

Ex26 can be used to modulate S1P1 signaling in pDCs, where it has been shown to increase CpG-A-stimulated interferon-alpha (IFN-α) production. [1] This application is particularly valuable for studying the role of S1P1 in innate antiviral immunity and autoimmunity, as the compound's high selectivity ensures that observed effects are mediated through S1P1 rather than other S1P receptors. [2]

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